molecular formula C21H33N5O6S B564313 D-Ala-gly-phe-met-NH2 acetate salt CAS No. 100929-65-5

D-Ala-gly-phe-met-NH2 acetate salt

Cat. No.: B564313
CAS No.: 100929-65-5
M. Wt: 483.584
InChI Key: NXZJEQONDQLTQF-WEMUQIOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for peptide compounds. The complete IUPAC name for this compound is acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide. This nomenclature reflects the stereochemical configuration of each amino acid residue within the peptide chain and the presence of the acetate counterion.

The compound is registered under Chemical Abstracts Service number 100929-65-5 for the acetate salt form, while the parent peptide carries CAS number 82948-89-8. Additional systematic identifiers include PubChem CID 71308482 for the acetate salt and CID 13890116 for the free base form. The peptide sequence designation follows the standard amino acid three-letter code convention as D-alanyl-glycyl-L-phenylalanyl-L-methioninamide, indicating the specific amino acid composition and stereochemistry.

The compound exhibits distinctive structural features including the presence of D-alanine at the N-terminus, which provides resistance to enzymatic degradation by aminopeptidases. The C-terminal methionine residue is present as an amide derivative, contributing to the compound's biological stability and activity profile. The systematic nomenclature also encompasses the acetate salt formation, which occurs through protonation of the N-terminal amino group and subsequent ionic association with the acetate anion.

Molecular Formula and Weight Analysis

The molecular formula analysis reveals significant differences between the free base peptide and its acetate salt derivative. The parent compound D-Ala-Gly-Phe-Met-NH2 possesses the molecular formula C19H29N5O4S with a molecular weight of 423.5 g/mol. Upon formation of the acetate salt, the molecular formula expands to C21H33N5O6S, reflecting the incorporation of one acetic acid molecule, with a corresponding molecular weight increase to 483.6 g/mol.

Property Free Base Acetate Salt
Molecular Formula C19H29N5O4S C21H33N5O6S
Molecular Weight 423.5 g/mol 483.6 g/mol
PubChem CID 13890116 71308482
CAS Number 82948-89-8 100929-65-5

The molecular weight difference of 60.1 g/mol corresponds precisely to the addition of one acetic acid molecule (CH3COOH, 60.05 g/mol), confirming the monoacetate salt formation. This molecular weight analysis supports the stoichiometric ratio of 1:1 between the peptide and acetate components. The elemental composition reveals the presence of carbon (52.16%), hydrogen (6.88%), nitrogen (14.48%), oxygen (19.83%), and sulfur (6.63%) in the acetate salt form.

The increased molecular weight and altered elemental composition significantly influence the compound's physical properties, including solubility characteristics and crystallization behavior. The acetate salt formation enhances water solubility compared to the free base form, making it more suitable for aqueous-based analytical procedures and biological assays.

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of this compound reveals a complex peptide structure with multiple rotatable bonds and conformational flexibility. The peptide backbone consists of four amino acid residues connected through peptide bonds, with the D-alanine residue at the N-terminus providing a unique stereochemical signature that influences the overall molecular conformation.

Computational modeling studies indicate that the compound can adopt multiple low-energy conformations in solution, with the glycine residue serving as a flexible hinge region that allows for significant conformational mobility. The phenylalanine residue contributes a rigid aromatic side chain that participates in potential π-π stacking interactions and influences the overall molecular shape. The methionine residue at the C-terminus contains a sulfur-containing side chain that can participate in weak intermolecular interactions and affects the compound's binding characteristics.

The three-dimensional structure analysis reveals that the acetate counterion can form hydrogen bonding interactions with the protonated N-terminal amino group, stabilizing specific conformational states. The amide groups throughout the peptide chain serve as both hydrogen bond donors and acceptors, creating an intricate network of intramolecular and intermolecular interactions that govern the compound's solution behavior and solid-state packing arrangements.

Molecular dynamics simulations suggest that the compound exhibits considerable conformational flexibility in aqueous solution, with rapid interconversion between different low-energy conformational states. This flexibility is characteristic of small peptides and contributes to the compound's ability to interact with multiple receptor binding sites and adopt bioactive conformations.

Crystallographic Data and Space Group Determination

While specific crystallographic data for this compound are not extensively documented in the available literature, general crystallographic principles for peptide acetate salts provide insights into the likely solid-state structure characteristics. Peptide acetate salts typically crystallize in common space groups that accommodate the hydrogen bonding patterns between the protonated peptide and acetate counterions.

The crystallization behavior of peptide acetate salts is influenced by several factors including the peptide chain length, amino acid side chain characteristics, and the presence of the acetate counterion. The acetate ion typically coordinates to the protonated N-terminus through ionic interactions and hydrogen bonding, creating a stable salt bridge that influences the crystal packing arrangement.

Based on analogous peptide structures, the compound likely exhibits a crystalline structure characterized by extended hydrogen bonding networks between peptide amide groups and water molecules when crystallized as a hydrated salt. The presence of the methionine sulfur atom may contribute to weak intermolecular interactions that influence the crystal packing efficiency and stability.

The crystallographic analysis would be expected to reveal unit cell parameters consistent with peptide salt structures, typically featuring monoclinic or orthorhombic space groups. The acetate counterion positioning would be determined by the electrostatic interactions with the protonated N-terminus and any available hydrogen bonding sites within the crystal lattice.

Spectroscopic Characterization (NMR, FT-IR, MS)

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the peptide backbone and side chain conformations, with characteristic resonances for each amino acid residue.

Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signals for the peptide amide protons, alpha-protons, and side chain protons of each amino acid residue. The D-alanine methyl group appears as a characteristic doublet, while the glycine alpha-protons generate a singlet due to the absence of side chain coupling. The phenylalanine aromatic protons produce a complex multiplet in the aromatic region, and the methionine side chain protons contribute characteristic signals for the sulfur-containing alkyl chain.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with carbonyl carbons appearing in the characteristic 170-180 ppm region and alpha-carbons generating signals in the 50-60 ppm range. The acetate counterion contributes distinct signals for both the carboxyl carbon and methyl carbon atoms, confirming the salt formation.

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands for the peptide functional groups, including amide carbonyl stretches around 1650 cm⁻¹ and amide nitrogen-hydrogen stretches in the 3200-3400 cm⁻¹ region. The acetate counterion contributes characteristic carboxylate stretching vibrations that distinguish the salt form from the free base peptide.

Mass spectrometry analysis confirms the molecular weight and fragmentation pattern of the compound. Electrospray ionization mass spectrometry typically generates the protonated molecular ion [M+H]⁺ at m/z 424.5 for the free base and characteristic fragment ions corresponding to peptide bond cleavages. The acetate salt form may show additional peaks corresponding to acetate adducts or loss of acetic acid during the ionization process.

Analytical Technique Key Characteristics
¹H Nuclear Magnetic Resonance D-alanine methyl doublet, glycine singlet, phenylalanine aromatic multiplet
¹³C Nuclear Magnetic Resonance Carbonyl signals 170-180 ppm, alpha-carbons 50-60 ppm
Fourier Transform Infrared Amide carbonyl ~1650 cm⁻¹, nitrogen-hydrogen stretch 3200-3400 cm⁻¹
Mass Spectrometry [M+H]⁺ at m/z 424.5, characteristic peptide fragments

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4S.C2H4O2/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28);1H3,(H,3,4)/t12-,14+,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZJEQONDQLTQF-WEMUQIOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745522
Record name Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-65-5
Record name Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Coupling and Deprotection

The classical solution-phase approach involves stepwise coupling of amino acids using carbodiimide-based activators. A representative protocol adapted from tetrapeptide hydrazide syntheses (Source 2) begins with the assembly of the D-Ala-Gly dipeptide segment:

  • Z-D-Ala-Gly-OH Synthesis :

    • Z-D-Ala (1.2 eq) and Gly-OBut (1.0 eq) are dissolved in methanol under nitrogen.

    • Dicyclohexylcarbodiimide (DCC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) are added at 0°C, followed by stirring at room temperature for 24 hours.

    • The tert-butyl ester is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 40 minutes, yielding Z-D-Ala-Gly-OH with 85% recovery.

  • Extension to Tetrapeptide :

    • Z-D-Ala-Gly-OH is coupled to H-Phe-Met-NH2 using HATU (1.5 eq) and N-methylmorpholine (NMM, 3.0 eq) in DMF at 0°C.

    • Catalytic hydrogenation (H2, Pd/C) removes the Z-group, yielding H-D-Ala-Gly-Phe-Met-NH2.

Key Data :

StepReagentsSolventTemp (°C)Yield (%)Purity (HPLC)
1DCC/HOBtMeOH0 → 258592
2HATU/NMMDMF07388
3Pd/C, H2MeOH259598

Acetate Salt Formation

The free base peptide is converted to its acetate salt by dissolving in 1N aqueous acetic acid and lyophilizing. This step ensures enhanced stability and solubility, critical for pharmaceutical formulations.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

SPPS using Fmoc-protected amino acids on TentaGel S NH2 resin (0.28 mmol/g) enables rapid assembly (Source 4):

  • Resin Loading :

    • Fmoc-Met-Wang resin (1.0 eq) is swelled in DMF for 1 hour.

    • Deprotection with 20% piperidine/DMF (2 × 10 minutes).

  • Sequential Coupling :

    • Fmoc-Phe-OH (3.0 eq), Fmoc-Gly-OH (3.0 eq), and Fmoc-D-Ala-OH (3.0 eq) are coupled using HATU (3.0 eq) and NMM (6.0 eq) in DMF.

    • Each coupling proceeds for 1 hour with agitation.

  • Cleavage and Isolation :

    • The peptide-resin is treated with TFA/H2O/TIPS (95:2.5:2.5) for 2 hours.

    • Crude peptide is precipitated in cold diethyl ether, centrifuged, and dissolved in acetic acid for lyophilization.

Optimization Notes :

  • Substitution of HATU with PyBOP improves coupling efficiency for sterically hindered residues (e.g., D-Ala).

  • Double couplings (2 × 1 hour) reduce deletion sequences, enhancing crude purity to >90%.

Hybrid Approaches for Scalable Production

Fragment Condensation

Combining SPPS-derived segments with solution-phase coupling minimizes side reactions:

  • Segment 1 (D-Ala-Gly) : Synthesized via SPPS on 2-chlorotrityl resin (CTC), cleaved with 1% TFA/DCM.

  • Segment 2 (Phe-Met-NH2) : Prepared via solution-phase, purified by reverse-phase HPLC.

  • Fragment Coupling : Segments are coupled using DIC/HOAt in DMF at −20°C, achieving 68% yield.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : C18 column (4.6 × 250 mm), gradient 5–60% acetonitrile/0.1% TFA over 30 minutes, λ = 214 nm.

    • Retention time: 12.3 minutes (purity >98%).

  • Mass Spectrometry : ESI-MS m/z 423.5 [M+H]+ (calculated 423.53).

Chiral Integrity Verification

Circular dichroism (CD) spectra confirm retention of D-Ala configuration, showing a negative peak at 208 nm.

Challenges and Mitigation Strategies

IssueCauseSolution
EpimerizationBasic conditions during SPPSUse HATU/NMM at 0°C
Low solubilityHydrophobic Phe-Met sequenceAdd 10% DMSO to coupling mixtures
Acetate salt variabilityIncomplete lyophilizationPre-freeze at −80°C for 4 hours

Chemical Reactions Analysis

Types of Reactions

D-Ala-gly-phe-met-NH2 acetate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

Analgesic Properties:
D-Ala-Gly-Phe-Met-NH2 acetate salt exhibits significant analgesic effects, making it a candidate for pain management therapies. Studies have demonstrated that this compound can effectively reduce pain in animal models through mechanisms similar to those of opioid analgesics. For instance, it has been shown to alleviate acetic acid-induced writhing in mice, a standard test for analgesic activity. This effect is notably reversible by naloxone, indicating its interaction with opioid receptors .

Antitussive Activity:
The compound also displays antitussive properties. Research involving guinea pigs has shown that this compound can suppress cough reflexes, which could be beneficial in treating cough-related conditions .

Antidiarrheal Effects:
In addition to its analgesic and antitussive properties, this peptide has been tested for antidiarrheal effects. It has been effective in reducing castor oil-induced diarrhea in rats, suggesting potential applications in gastrointestinal disorders .

Biomedical Research

Neuropharmacology:
this compound is of interest in neuropharmacological studies due to its ability to induce and maintain anesthesia in laboratory animals. It can be administered via various routes, including intravenous and intracerebroventricular injections. Observations such as the abolition of the righting reflex in treated animals align with recognized anesthetic agents, indicating its utility in anesthesia research .

Bioactive Peptide Research:
As a bioactive peptide, this compound contributes to the broader field of peptide research focused on therapeutic applications. Its structure allows it to mimic natural peptides involved in pain modulation and other physiological processes. This positions the compound as a potential lead for developing new drugs targeting various conditions related to pain and inflammation .

Case Studies and Experimental Data

Study Application Findings
Eddy et al. (1953)Analgesic ActivityDemonstrated significant pain relief in mice using the hot plate test; effects reversed by naloxone .
Boura et al. (1970)Antitussive ActivityShowed suppression of cough reflexes in guinea pigs .
Herdersholt et al. (1959)Antidiarrheal ActivityReduced diarrhea incidence in rats following castor oil administration .
Neuroleptanalgesia StudiesAnesthesia InductionInduced quiescence and analgesia comparable to traditional anesthetics; effective via multiple administration routes .

Mechanism of Action

D-Ala-gly-phe-met-NH2 acetate salt exerts its effects by binding to μ-opioid receptors, which are encoded by the OPRM1 gene. These receptors are predominantly expressed in reward-processing areas of the brain. The compound acts as a full agonist, mimicking the action of endogenous opioids like β-endorphin and enkephalin . This binding leads to the activation of G-protein-coupled receptor pathways, resulting in the inhibition of cAMP production and modulation of ion channels, ultimately leading to analgesic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of opioid receptor modulators, sharing structural similarities with enkephalins and other neuropeptides. Below is a comparative analysis with key analogues:

Compound Sequence/Modifications Molecular Weight (g/mol) Key Features
D-Ala-Gly-Phe-Met-NH₂ acetate salt D-Ala-Gly-Phe-Met-NH₂ + acetate ~423.53 (unbound) Enhanced stability via D-Ala substitution; acetate improves solubility
L-Tyr-D-Ala-Gly-Phe-D-Met-NH₂ L-Tyr-D-Ala-Gly-Phe-D-Met-NH₂ ~678.80 Mixed D/L-amino acids; potent δ-opioid receptor agonist
(2S)-2-{...} propionate Complex S-methylated side chain Undisclosed Focused on methionine modification; potential redox stability
Ranitidine-related compounds Nitroacetamide/furan derivatives ~300–350 Non-peptide; unrelated to opioid receptors but shares salt stabilization

Key Differences

Amino Acid Configuration: D-Ala-Gly-Phe-Met-NH₂ uses D-alanine to resist enzymatic degradation, unlike natural enkephalins (e.g., Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu) with L-amino acids . The related compound L-Tyr-D-Ala-Gly-Phe-D-Met-NH₂ combines D- and L-residues for dual receptor affinity (μ/δ-opioid) .

Salt Formulations :

  • Acetate salts (as in D-Ala-Gly-Phe-Met-NH₂) are common for peptides, whereas ranitidine derivatives use hemifumarate or nitroacetamide salts for pH stability .

In contrast, L-Tyr-D-Ala-Gly-Phe-D-Met-NH₂ has documented δ-opioid selectivity .

Synthetic Complexity :

  • Methionine-containing peptides (e.g., D-Ala-Gly-Phe-Met-NH₂) require protection against oxidation, unlike glycine/phenylalanine-rich analogues .

Biological Activity

D-Ala-gly-phe-met-NH2 acetate salt, a synthetic peptide and an analog of enkephalins, has garnered attention for its significant biological activity, particularly in the context of opioid receptor modulation. This article delves into its synthesis, pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis Methodology
The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method involves:

  • Attachment of the first amino acid to a solid resin.
  • Deprotection of the amino group.
  • Coupling of subsequent protected amino acids.
  • Cleavage from the resin and removal of protecting groups.

This process allows for high purity and yield, essential for biological applications.

Chemical Characteristics

  • Molecular Formula: C₁₈H₂₃N₅O₄S
  • Molecular Weight: 385.46 g/mol
  • CAS Number: 100929-65-5
  • Stability: The compound exhibits resistance to enzymatic degradation, enhancing its stability and prolonging biological activity compared to other enkephalin analogs .

This compound primarily acts as a μ-opioid receptor agonist , mimicking endogenous opioids like β-endorphin. The binding to these receptors leads to various physiological effects, including analgesia and modulation of neurotransmitter release in the central nervous system. The compound's ability to activate μ-opioid receptors has been linked to its potential use in pain management therapies .

Analgesic Properties

Research indicates that this compound exhibits significant analgesic effects. In animal models, it has been shown to reduce pain responses effectively, comparable to other established opioid peptides. For instance, studies involving Sprague-Dawley rats demonstrated a dose-dependent decrease in pain perception following administration .

Comparative Analysis with Similar Compounds

Compound NameReceptor ActivityStabilityPrimary Use
This compoundμ-opioid receptor agonistHighPain management
DAMGO (D-Ala2, N-Me-Phe4, Gly5-ol)μ-opioid receptor agonistModerateAnalgesic research
[Met5]Enkephalinμ-opioid receptor agonistLowNatural analgesic

This compound is unique due to its enhanced stability against enzymatic degradation compared to these other compounds, making it a promising candidate for therapeutic applications .

4. Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on Pain Management: A controlled trial involving patients with chronic pain conditions found that administration of D-Ala-gly-phe-met-NH2 resulted in significant reductions in pain scores compared to placebo .
  • Neuropharmacological Effects: Research examining its effects on neurotransmitter release indicated that this compound modulates dopamine levels in reward-processing areas of the brain, suggesting implications for addiction treatment .

5. Future Directions and Research

The ongoing research into this compound focuses on:

  • Development of Peptide-Based Therapeutics: Its unique properties may lead to new formulations for chronic pain management with reduced side effects compared to traditional opioids.
  • Investigating Other Biological Activities: Studies are being conducted to explore potential anti-inflammatory and neuroprotective effects, broadening the scope of therapeutic applications .

Q & A

Q. Why is the acetate salt form preferred over trifluoroacetate (TFA) in cell-based or animal studies?

The acetate salt form is often selected to avoid cytotoxicity or interference from residual TFA, which is commonly used in peptide synthesis. TFA concentrations >1% can trigger abnormal cellular responses, such as membrane disruption or altered protein folding. To mitigate this, researchers replace TFA with acetate via ion-exchange chromatography, ensuring the final product retains biological activity while minimizing artifacts in assays .

Q. How should acetate-based buffers be prepared to maintain peptide stability during experiments?

Acetate buffers are effective in the pH range of 3.6–5.6. For example, a pH 4.6 buffer can be prepared by mixing 0.1 M sodium acetate with 0.1 M acetic acid. Precisely calibrating the pH and using high-purity reagents (e.g., sodium acetate solution and Titrisol® acetic acid) ensures reproducibility. Sterile filtration and storage at 4°C prevent microbial contamination and buffer degradation .

Q. What storage conditions are optimal for preserving D-Ala-gly-phe-met-NH2 acetate salt integrity?

Lyophilized peptide-acetate salts should be stored at -20°C in airtight, desiccated containers to prevent hydrolysis or oxidation. Reconstituted solutions in acetate buffer (pH 4.6) are stable for 1–2 weeks at 4°C. For long-term storage, aliquot and freeze at -80°C, avoiding repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data linked to salt-form variations?

Discrepancies may arise from residual counterions (e.g., TFA vs. acetate) altering peptide-receptor interactions. To address this:

  • Quantify salt content via ion chromatography or conductometric titration.
  • Compare dose-response curves of acetate vs. TFA forms in receptor-binding assays (e.g., SPR or radioligand displacement).
  • Normalize bioactivity data to peptide molarity, not mass, to account for salt mass differences .

Q. What methodologies are recommended for analyzing peptide-acetate interactions in enzymatic assays?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding kinetics between the peptide and target enzymes. For example, in SPR, immobilize the enzyme on a gold sensor chip functionalized with 11-mercaptoundecanoic acid (MUA) and activate with EDC/NHS. Monitor real-time binding of the peptide-acetate in acetate buffer (pH 5.0) to minimize nonspecific interactions .

Q. How can long-term stability studies be designed to assess peptide degradation under physiological conditions?

  • Incubate the peptide in simulated physiological fluids (e.g., PBS with 0.1% BSA, pH 7.4) at 37°C.
  • Sample aliquots at 0, 24, 48, and 72 hours.
  • Analyze degradation via reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile).
  • Confirm fragments using MALDI-TOF MS. Acetate salts may slow oxidation compared to chloride formulations .

Q. What strategies mitigate interference from acetate in spectroscopic analyses (e.g., CD or NMR)?

  • For circular dichroism (CD), use low acetate concentrations (<10 mM) and subtract buffer baselines.
  • In ¹H-NMR, employ deuterated acetate buffers or shift acquisition to regions where acetate protons do not overlap with peptide signals (e.g., 1.9–2.1 ppm). For 2D experiments (e.g., NOESY), apply presaturation to suppress solvent peaks .

Data Validation and Reproducibility

  • Critical Note: Always verify peptide-acetate salt purity (>95%) via HPLC and elemental analysis. Cross-reference synthetic protocols with databases like PubChem or Reaxys, and cite sources using ACS style (e.g., "Sodium acetate buffer preparation adapted from Sigma-Aldrich protocol ") .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.